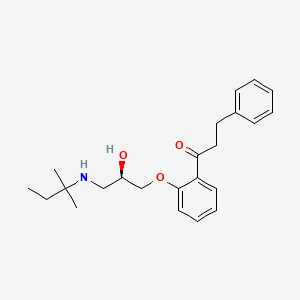

Diprafenone, (R)-

Description

BenchChem offers high-quality Diprafenone, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diprafenone, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

107300-60-7 |

|---|---|

Molecular Formula |

C23H31NO3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1 |

InChI Key |

VDKMYSMWQCFYBQ-LJQANCHMSA-N |

Isomeric SMILES |

CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |

Canonical SMILES |

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Diprafenone and its Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Diprafenone, an enantiomer of the Class 1C antiarrhythmic agent Diprafenone, primarily exerts its therapeutic effects through the modulation of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the mechanism of action of (R)-Diprafenone on these critical ion channels. Drawing from available electrophysiological data on Diprafenone and its parent compound, Propafenone, this document outlines the state- and use-dependent nature of the sodium channel blockade, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows. While specific data on the (R)-enantiomer is limited, this guide synthesizes the current understanding based on studies of the racemic mixture and the established stereoselectivity of related compounds.

Core Mechanism of Action: State- and Use-Dependent Sodium Channel Blockade

(R)-Diprafenone, like other Class 1C antiarrhythmics, exhibits a "state-dependent" and "use-dependent" mechanism of action on voltage-gated sodium channels (Nav). This means its ability to block the channel is not constant but is significantly influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.

The primary target of (R)-Diprafenone is the pore of the sodium channel, leading to a reduction in the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade results in a decreased maximum upstroke velocity (Vmax) of the action potential.

Studies on racemic Diprafenone suggest that it blocks both the activated (open) and inactivated states of the sodium channel.[1] However, the contribution of the inactivated state block is considered less significant for Diprafenone compared to its parent compound, Propafenone.[1] The blockade of the open state is a key characteristic of Class 1C agents, leading to a pronounced effect at higher heart rates (use-dependence or frequency-dependence).

A notable characteristic of Diprafenone is that its use-dependent block is enhanced upon depolarization of the resting membrane potential.[1] This property could contribute to its high antiarrhythmic potency, as ischemic or rapidly firing tissues are often more depolarized.

While direct comparative studies on the enantiomers of Diprafenone are scarce, research on the closely related compound Propafenone indicates that both (R)- and (S)-enantiomers exert comparable effects on sodium channel-dependent antiarrhythmic activity. The primary stereoselective difference lies in their beta-adrenoceptor blocking properties, with the (S)-enantiomer being more potent. This suggests that the sodium channel blocking effects of (R)-Diprafenone are likely similar to those observed with the racemic mixture.

Quantitative Data

The following table summarizes the key quantitative data from electrophysiological studies on racemic Diprafenone and the related compound (R)-Propafenone, which provides insight into the likely behavior of (R)-Diprafenone.

| Parameter | Drug | Value | Species/Cell Type | Key Finding | Reference |

| Use-Dependent Block (Vmax) | Racemic Diprafenone | Dose-dependent decrease at ≥ 10-6 M | Guinea-pig papillary muscles | Demonstrates potent use-dependent sodium channel blockade. | [2] |

| Recovery Time Constant (τR) from Use-Dependent Block | Racemic Diprafenone | 15.5 s | Guinea-pig papillary muscles | Slower recovery compared to Propafenone (8.8 s), indicating more persistent block. | [2] |

| Effect of Depolarization on Use-Dependent Block | Racemic Diprafenone | Enhanced with high [K+]o (8, 10 mM) | Guinea-pig papillary muscles | Differentiates its mechanism from Propafenone, where the block is unchanged. | [1][2] |

| Mean Open Time of Single Na+ Channels | Racemic Diprafenone | Reduced by up to 45% | Cultured neonatal rat cardiocytes | Suggests a direct modification of channel gating in addition to pore block. | |

| Steady-State Inactivation (h∞) Shift | (R)-Propafenone (10 µM) | Shifts E0.5 from -70.8 mV to -85 mV | Guinea pig ventricular cells | Indicates a significant interaction with the inactivated state. | |

| Recovery from Inactivation Time Constant | (R)-Propafenone (10 µM) | Prolonged from 38 ms to 46.5 s | Guinea pig ventricular cells | Demonstrates a dramatic slowing of the recovery from inactivation. |

Experimental Protocols

The following section details a representative experimental protocol for characterizing the electrophysiological effects of a compound like Diprafenone on cardiac sodium channels, based on methodologies described in the cited literature.[2]

Cell Preparation: Isolation of Guinea-Pig Ventricular Myocytes

-

Animal Model: Adult male guinea pigs are used.

-

Anesthesia and Heart Excision: Animals are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

-

Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual myocytes.

-

Storage: The isolated myocytes are stored in a high K+, low Ca2+ solution at 4°C until use.

Electrophysiological Recording: Whole-Cell Patch-Clamp

-

Setup: Experiments are performed using a patch-clamp amplifier and data acquisition system.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (Tyrode's): Contains (in mM): NaCl, NaHCO3, KCl, MgCl2, CaCl2, NaH2PO4, and glucose, bubbled with 95% O2 / 5% CO2.

-

Internal Solution: Contains (in mM): K-aspartate, KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

A single myocyte is selected and a giga-seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

-

Measurement of Vmax:

-

Action potentials are elicited by applying short (1-2 ms) depolarizing current pulses.

-

The maximum upstroke velocity (Vmax) of the action potential is measured as the peak of the first derivative of the voltage trace (dV/dt).

-

-

Use-Dependence Protocol:

-

To assess use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 1 Hz).

-

The progressive decline in Vmax with each pulse is measured.

-

-

Recovery from Block Protocol:

-

After inducing use-dependent block with a train of pulses, a test pulse is applied at varying intervals to measure the time course of Vmax recovery.

-

Visualizing the Mechanism of Action

State-Dependent Block of Sodium Channels

The following diagram illustrates the principle of state-dependent block, where (R)-Diprafenone has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.

Caption: State-dependent binding of (R)-Diprafenone to sodium channel conformations.

Experimental Workflow for Assessing Use-Dependent Block

This diagram outlines the workflow for a typical patch-clamp experiment designed to measure the use-dependent block of sodium channels by (R)-Diprafenone.

Caption: Workflow for determining use-dependent sodium channel block.

Logical Relationship of (R)-Diprafenone's Effects

This diagram illustrates the logical cascade of events from the molecular interaction of (R)-Diprafenone with sodium channels to its ultimate antiarrhythmic effect.

Caption: Logical flow from molecular binding to antiarrhythmic effect.

Conclusion

The mechanism of action of (R)-Diprafenone on sodium channels is characterized by a potent, state- and use-dependent blockade. While a comprehensive characterization of the (R)-enantiomer is still needed, the available data on racemic Diprafenone and the stereoselectivity of Propafenone provide a strong foundation for understanding its electrophysiological effects. The slower recovery kinetics and the enhancement of block by depolarization are key features that likely contribute to its antiarrhythmic efficacy. Further research focusing specifically on the enantiomers of Diprafenone will be crucial for a more complete understanding of their therapeutic and toxicological profiles.

References

Stereospecific properties of (R)-Diprafenone

An in-depth technical guide on the stereospecific properties of (R)-Diprafenone for researchers, scientists, and drug development professionals.

Introduction

Diprafenone is a class Ic antiarrhythmic agent, structurally related to propafenone, that exhibits potent sodium channel blocking properties. As a chiral molecule, it exists as two enantiomers, (R)-Diprafenone and (S)-Diprafenone. While the racemic mixture has been studied, significant stereoselectivity in its pharmacological profile necessitates a detailed examination of the individual enantiomers. This technical guide focuses on the stereospecific properties of (R)-Diprafenone, providing a comprehensive overview of its pharmacodynamics, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacodynamics

The primary antiarrhythmic effect of Diprafenone is mediated by its blockade of cardiac sodium channels. However, it also possesses β-adrenoceptor blocking activity. The affinity for these two distinct molecular targets is highly dependent on the stereochemistry of the molecule.

Sodium Channel Blocking Activity

Both (R)-Diprafenone and (S)-Diprafenone exhibit comparable potency in blocking cardiac sodium channels. This is the primary mechanism for their antiarrhythmic effects. The lack of stereoselectivity in sodium channel blockade suggests that the binding site on the channel does not significantly differentiate between the two enantiomers. Electrophysiological studies have shown that both enantiomers cause a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.

β-Adrenoceptor Blocking Activity

In contrast to its effect on sodium channels, the β-adrenoceptor blocking activity of Diprafenone is highly stereoselective. The (S)-enantiomer is a significantly more potent β-blocker than the (R)-enantiomer.[1] Studies have shown that the (S)-enantiomer can be 40-60 times more potent in displacing β-adrenoceptor radioligands from myocardial membranes.[1] This pronounced stereoselectivity indicates that the chiral center of Diprafenone is a critical determinant for its interaction with β-adrenoceptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for the stereospecific properties of Diprafenone.

Table 1: Comparative β-Adrenoceptor Affinity of Diprafenone Enantiomers

| Enantiomer | β-Adrenoceptor Affinity (Displacement of (-)-[3H]-CGP-12177) | Potency Ratio (S vs. R) |

| (R)-Diprafenone | Lower Affinity | ~40-60 fold less potent |

| (S)-Diprafenone | Higher Affinity | - |

Data derived from radioligand binding studies on guinea-pig myocardial membranes.[1]

Table 2: Comparative Antiarrhythmic Activity of Diprafenone Enantiomers

| Enantiomer | Effect on Functional Refractory Period |

| (R)-Diprafenone | Potent prolongation |

| (S)-Diprafenone | Potent prolongation |

Functional refractory period prolongation is an indicator of antiarrhythmic activity. No significant difference was found between the enantiomers.[1]

Mechanism of Action Signaling Pathways

The dual mechanism of action of Diprafenone involves the modulation of two key signaling pathways in cardiomyocytes.

Caption: β-Adrenergic receptor signaling pathway and the stereoselective antagonism by Diprafenone enantiomers.

Caption: Mechanism of non-selective sodium channel blockade by Diprafenone enantiomers during phase 0 of the cardiac action potential.

Experimental Protocols

The characterization of the stereospecific properties of (R)-Diprafenone relies on a combination of in vitro assays.

Chiral Separation of Diprafenone Enantiomers

Optically pure enantiomers of Diprafenone are typically obtained from the racemic mixture.

Workflow for Chiral Separation:

Caption: General workflow for the chiral separation of Diprafenone enantiomers using HPLC.

Methodology:

-

Column: A chiral stationary phase (CSP) column, often polysaccharide-based (e.g., cellulose or amylose derivatives), is used.[2][3]

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is selected to achieve optimal separation.[2]

-

Injection: The racemic mixture of Diprafenone is dissolved in the mobile phase and injected into the HPLC system.

-

Elution: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detection and Collection: A UV detector is commonly used to monitor the elution of the enantiomers. Fractions corresponding to each enantiomer are collected separately.

-

Purity Assessment: The enantiomeric purity of the collected fractions is determined using techniques such as polarimetry or by re-injecting the sample into the chiral HPLC system.

β-Adrenoceptor Radioligand Binding Assay

This assay is used to determine the affinity of (R)-Diprafenone for β-adrenoceptors.

Methodology:

-

Membrane Preparation: Myocardial tissue (e.g., from guinea pig ventricle) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in β-adrenoceptors.[1]

-

Incubation: The membranes are incubated with a radiolabeled β-adrenoceptor antagonist (e.g., (-)-[3H]-CGP-12177) and varying concentrations of (R)-Diprafenone.[1]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of (R)-Diprafenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the equilibrium dissociation constant (Ki), which is a measure of the affinity of (R)-Diprafenone for the receptor.

Cardiac Electrophysiology Studies

These studies assess the effect of (R)-Diprafenone on the electrical activity of cardiac cells.

Methodology:

-

Cell/Tissue Preparation: Experiments can be performed on isolated cardiac preparations such as papillary muscles or single ventricular myocytes from animal models (e.g., guinea pig).[4]

-

Recording: Transmembrane action potentials are recorded using microelectrodes.

-

Drug Application: The preparation is superfused with a solution containing a known concentration of (R)-Diprafenone.

-

Parameter Measurement: The key parameter measured is the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of the fast sodium current.[4]

-

Data Analysis: The concentration-dependent reduction in Vmax is quantified to determine the potency of (R)-Diprafenone as a sodium channel blocker.

Conclusion

The pharmacological properties of Diprafenone are highly stereospecific. While both (R)- and (S)-enantiomers exhibit comparable potent antiarrhythmic activity through sodium channel blockade, the β-adrenoceptor blocking activity resides almost exclusively in the (S)-enantiomer. This makes (R)-Diprafenone a more selective sodium channel blocker with significantly reduced potential for β-blockade-related side effects. A thorough understanding of these stereospecific properties, gained through detailed experimental evaluation, is crucial for the rational design and development of safer and more effective antiarrhythmic therapies.

References

- 1. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (R)-Diprafenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Diprafenone, the R-enantiomer of the antiarrhythmic agent Diprafenone. Diprafenone, a structural analogue of Propafenone, exhibits Class IC antiarrhythmic properties characterized by sodium channel blockade, along with beta-adrenoceptor antagonist activity. This document elucidates the stereoselective pharmacological properties of (R)-Diprafenone, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetic profile. Quantitative data from key experimental studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the cited studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the underlying molecular and experimental processes.

Introduction

Diprafenone is a potent antiarrhythmic agent that, like its analogue Propafenone, is a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of Diprafenone plays a crucial role in its pharmacological activity, with the two enantiomers exhibiting distinct properties. (R)-Diprafenone is primarily responsible for the sodium channel blocking effects, characteristic of Class IC antiarrhythmics, while the (S)-enantiomer possesses significantly more potent beta-blocking activity.[1] This guide focuses specifically on the pharmacological profile of (R)-Diprafenone, providing a detailed analysis for researchers and professionals in drug development.

Mechanism of Action

The primary mechanism of action of (R)-Diprafenone as an antiarrhythmic agent is the blockade of fast inward sodium channels in cardiac muscle cells. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is more pronounced at higher heart rates, a characteristic known as use-dependence.

While (S)-Diprafenone is a potent beta-adrenoceptor antagonist, (R)-Diprafenone exhibits significantly weaker beta-blocking activity.[1] The primary therapeutic effect of (R)-Diprafenone is therefore attributed to its sodium channel blocking properties.

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the mechanism of sodium channel blockade by (R)-Diprafenone.

Pharmacodynamics

The pharmacodynamic effects of (R)-Diprafenone have been investigated through comparative studies with its (S)-enantiomer. These studies have revealed a clear separation of its sodium channel blocking and beta-adrenoceptor blocking activities.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of (R)-Diprafenone in comparison to (S)-Diprafenone.

Table 1: Beta-Adrenoceptor Affinity of Diprafenone Enantiomers [1]

| Enantiomer | Ki (nmol/L) for (-)-[3H]-CGP-12177 Displacement |

| (R)-Diprafenone | 180 ± 30 |

| (S)-Diprafenone | 3.0 ± 0.5 |

Table 2: Beta-Adrenoceptor Antagonist Potency of Diprafenone Enantiomers [1]

| Enantiomer | pA2 value against Isoprenaline-induced Positive Inotropy |

| (R)-Diprafenone | 6.8 ± 0.1 |

| (S)-Diprafenone | 8.4 ± 0.1 |

Table 3: Effect of Diprafenone Enantiomers on Functional Refractory Period (FRP) [1]

| Enantiomer | Concentration for 20% Prolongation of FRP (μmol/L) |

| (R)-Diprafenone | 1.2 ± 0.2 |

| (S)-Diprafenone | 1.3 ± 0.2 |

These data clearly indicate that while the (S)-enantiomer is approximately 60-fold more potent in binding to beta-adrenoceptors, both enantiomers exhibit comparable potency in prolonging the functional refractory period, an effect primarily mediated by sodium channel blockade.[1]

Pharmacokinetics

Detailed pharmacokinetic data for the individual enantiomers of Diprafenone in humans are not extensively published. However, studies on racemic Diprafenone and its structurally similar analogue, Propafenone, provide valuable insights into the likely pharmacokinetic profile of (R)-Diprafenone.

General Pharmacokinetic Properties (Racemic Diprafenone in Rats)

-

Absorption: Following oral administration, absorption is prompt and can continue for several hours.[2]

-

Distribution: The drug is rapidly distributed, with the highest concentrations found in the lungs after intravenous administration and in the gastrointestinal tract after oral administration. The apparent volume of distribution is approximately 4-5 L/kg.[2]

-

Metabolism: Diprafenone undergoes rapid and extensive metabolism.[2] Stereoselective metabolism is expected, similar to Propafenone, where the (R)-enantiomer may be cleared more quickly than the (S)-enantiomer.

-

Excretion: The majority of the administered dose is excreted in the feces (around 75%) and a smaller portion in the urine (around 20%) within 48 hours after intravenous administration.[2] Biliary excretion and enterohepatic cycling are significant routes of elimination.[2]

Stereoselective Disposition

A study utilizing a stereoselective HPLC method for the analysis of (S)- and (R)-Diprafenone in human plasma indicated that the stereoselective disposition of Diprafenone enantiomers is different from that of Propafenone. This suggests that direct extrapolation from Propafenone's enantioselective pharmacokinetics should be done with caution.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Beta-Adrenoceptor Binding Assay

The affinity of (R)-Diprafenone for beta-adrenoceptors was determined using a radioligand binding assay with guinea-pig myocardial membranes.

Protocol:

-

Membrane Preparation: Guinea-pig myocardial tissue is homogenized in a suitable buffer. The homogenate is then subjected to centrifugation to isolate the myocardial membrane fraction.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radiolabeled beta-adrenoceptor antagonist (-)-[3H]-CGP-12177 and varying concentrations of (R)-Diprafenone.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to construct a competition binding curve, from which the inhibitory constant (Ki) of (R)-Diprafenone is calculated.

Functional Refractory Period (FRP) Measurement

The effect of (R)-Diprafenone on the functional refractory period was assessed in isolated guinea-pig auricles.

Protocol:

-

Tissue Preparation: Left auricles are dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and gassed with carbogen.

-

Electrical Stimulation: The auricles are stimulated with a train of electrical pulses (S1) at a fixed frequency. Following the last S1 pulse, a premature stimulus (S2) is delivered at progressively shorter coupling intervals.

-

Response Measurement: The mechanical response (contraction) of the auricle is recorded.

-

FRP Determination: The functional refractory period is defined as the longest S1-S2 interval at which the S2 stimulus fails to elicit a propagated mechanical response.

-

Drug Application: After establishing a baseline FRP, (R)-Diprafenone is added to the organ bath in increasing concentrations, and the FRP is remeasured at each concentration to determine the drug's effect.

Conclusion

(R)-Diprafenone is a potent sodium channel blocker with significantly less beta-adrenoceptor antagonist activity compared to its (S)-enantiomer. This stereoselective profile suggests that (R)-Diprafenone may offer a more targeted Class IC antiarrhythmic effect with a reduced potential for beta-blockade-related side effects. While detailed human pharmacokinetic data for the individual enantiomer are limited, the available information points towards a complex, stereoselective disposition that warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of (R)-Diprafenone.

References

In Vitro Cardiac Electrophysiology of (R)-Diprafenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cardiac electrophysiological properties of (R)-Diprafenone, a stereoisomer of the Class Ic antiarrhythmic agent, Diprafenone. The document summarizes key quantitative data on its interaction with cardiac ion channels and receptors, details relevant experimental methodologies, and visualizes the pertinent cellular signaling pathways and experimental workflows. The primary focus is on its effects on the cardiac action potential, sodium channel blockade, and beta-adrenoceptor antagonism. While quantitative data for the racemic mixture and comparative data for the enantiomers are available, specific IC50 values for (R)-Diprafenone on several key cardiac ion channels are not readily found in publicly available literature.

Introduction

Diprafenone, a structural analogue of propafenone, is a Class Ic antiarrhythmic drug characterized by its ability to block cardiac sodium channels. As a chiral molecule, it exists as two enantiomers, (R)-Diprafenone and (S)-Diprafenone. Understanding the stereospecific interactions of these enantiomers with cardiac ion channels and receptors is crucial for a complete pharmacological characterization and for optimizing therapeutic strategies. This guide focuses on the in vitro electrophysiological profile of the (R)-enantiomer.

Effects on Cardiac Action Potential and Ion Channels

The primary antiarrhythmic effect of Diprafenone is attributed to its blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.

Sodium Channel Blockade

In studies on guinea pig ventricular myocytes, racemic Diprafenone has been shown to cause a dose-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential, a hallmark of sodium channel blockade[1]. The recovery from this use-dependent block is slower for Diprafenone compared to propafenone, with a time constant of 15.5 seconds for Diprafenone[1]. While specific IC50 values for (R)-Diprafenone on the Nav1.5 channel are not available in the reviewed literature, studies on the enantiomers of the parent compound, propafenone, suggest that both enantiomers possess similar potency in blocking sodium channels. This is supported by findings that the enantiomers of Diprafenone exert comparable antiarrhythmic activity[2].

Beta-Adrenoceptor Blockade

A key difference between the Diprafenone enantiomers lies in their affinity for beta-adrenoceptors. The (S)-enantiomer is a significantly more potent beta-blocker than the (R)-enantiomer[2]. This stereoselectivity is important as beta-blockade can contribute to the overall antiarrhythmic effect and also to potential side effects.

Effects on Other Ion Channels

Detailed quantitative data on the effects of (R)-Diprafenone on other key cardiac ion channels, such as the hERG (IKr) and L-type calcium (ICa,L) channels, are not extensively reported in the available literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for Diprafenone and its enantiomers.

Table 1: Sodium Channel Blockade Properties of Racemic Diprafenone

| Parameter | Value | Species/Tissue | Reference |

| Time Constant for Vmax Recovery (τrecovery) | 15.5 s | Guinea Pig Ventricular Myocytes | [1] |

Table 2: Stereoselective Beta-Adrenoceptor Binding of Diprafenone Enantiomers

| Enantiomer | Ki (nM) | Preparation | Reference |

| (R)-Diprafenone | 280 ± 50 | Guinea Pig Myocardial Membranes | [2] |

| (S)-Diprafenone | 6.9 ± 1.1 | Guinea Pig Myocardial Membranes | [2] |

Ki represents the inhibitory constant, with a lower value indicating higher binding affinity.

Experimental Protocols

This section details the methodologies typically employed in the in vitro assessment of the cardiac electrophysiological effects of compounds like (R)-Diprafenone.

Isolation of Guinea Pig Ventricular Myocytes

This protocol is a standard enzymatic dissociation method for obtaining single cardiac myocytes suitable for electrophysiological recordings.

-

Animal Preparation: A guinea pig is heparinized and anesthetized.

-

Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

Perfusion Solutions:

-

Calcium-Free Solution: A Tyrode's solution without calcium is perfused to wash out the blood.

-

Enzyme Solution: The perfusion is switched to a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.

-

-

Cell Dissociation: The ventricles are minced and gently agitated in the enzyme solution to release individual myocytes.

-

Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased back to physiological levels.

-

Cell Selection: Only rod-shaped myocytes with clear cross-striations and no spontaneous contractions are selected for experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane.

-

Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution designed to mimic the intracellular environment and to isolate the specific ionic current of interest.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the activity of different ion channels (e.g., voltage steps to activate sodium channels).

-

Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized for analysis.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH). Note: CsCl is used to block potassium currents.

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: CsF is used to further block potassium currents and maintain low intracellular calcium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Conclusion

(R)-Diprafenone is a stereoisomer of the Class Ic antiarrhythmic drug Diprafenone, which primarily exerts its effect through the blockade of cardiac sodium channels in a use-dependent manner. A key distinguishing feature of the enantiomers is the significantly lower beta-adrenoceptor blocking potency of (R)-Diprafenone compared to its (S)-counterpart. While the antiarrhythmic activity is comparable between the enantiomers, a more detailed quantitative assessment of (R)-Diprafenone's effects on a broader range of cardiac ion channels is needed for a complete understanding of its electrophysiological profile and to fully delineate its potential therapeutic advantages and liabilities. Further research is warranted to determine the specific IC50 values of (R)-Diprafenone on hERG, Nav1.5, and Cav1.2 channels to build a more comprehensive cardiac safety and efficacy profile.

References

(R)-Diprafenone's Interaction with Cardiac Ion Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available scientific literature concerning the binding affinity of (R)-Diprafenone to key cardiac ion channels. Diprafenone, a Class IC antiarrhythmic agent, is a structural analogue of propafenone. Understanding its interaction with cardiac ion channels is crucial for elucidating its therapeutic and proarrhythmic potential. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways.

Introduction to (R)-Diprafenone and Cardiac Electrophysiology

Diprafenone, like its parent compound propafenone, exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential.[1] As a Class IC agent, it exhibits a slow unbinding kinetic from the sodium channel, leading to a pronounced use-dependent block. The stereochemistry of diprafenone, with (R)- and (S)-enantiomers, plays a significant role in its pharmacological profile. While both enantiomers contribute to the antiarrhythmic effect through sodium channel blockade, they differ in their affinity for other cardiac receptors, such as beta-adrenoceptors.[2]

The rhythmic contraction of the heart is governed by the coordinated opening and closing of various ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. Disruption of the normal function of these channels can lead to cardiac arrhythmias. Antiarrhythmic drugs, such as diprafenone, aim to restore normal cardiac rhythm by modulating the activity of these channels.

Quantitative Analysis of Binding Affinity

While specific quantitative binding affinity data (Kᵢ, I₅₀, K𝘥) for (R)-Diprafenone across a range of cardiac ion channels is limited in publicly available literature, valuable insights can be drawn from studies on racemic diprafenone and its parent compound, propafenone. The primary antiarrhythmic action of both enantiomers of diprafenone is attributed to their interaction with sodium channels.[2]

Table 1: Summary of Diprafenone and Propafenone Interaction with Cardiac Sodium Channels

| Compound | Channel | Parameter | Value | Species | Reference |

| Diprafenone (racemic) | Sodium Channel (Vmax) | Recovery Time Constant (τ) | 15.5 s | Guinea Pig | [3] |

| Propafenone (racemic) | Sodium Channel (Vmax) | Recovery Time Constant (τ) | 8.8 s | Guinea Pig | [3] |

| Propafenone (racemic) | hNav1.5 | State-dependent binding | Binds ~4000x faster to open state than resting state | Human | [4] |

Table 2: Summary of Propafenone Enantiomer and Racemic Mixture Interaction with Other Cardiac Ion Channels

| Compound | Channel | Parameter | Value | Species | Reference |

| (R)-Propafenone | RyR2 | Inhibition | More potent than (S)-enantiomer | Not Specified | [5] |

| (S)-Propafenone | RyR2 | Inhibition | Significantly lower potency than (R)-enantiomer | Not Specified | [5] |

| Propafenone (racemic) | Ik (delayed rectifier K+ current) | IC₅₀ | 0.76 µM | Rabbit | [1] |

| Propafenone (racemic) | Ito (transient outward K+ current) | IC₅₀ | 5.91 µM | Rabbit | [1] |

| Propafenone (racemic) | Ik1 (inward rectifier K+ current) | IC₅₀ | 7.10 µM | Rabbit | [1] |

| Proprafenone (racemic) | KATP (ATP-sensitive K+ channel) | EC₅₀ (atrial myocytes) | 1.26 µM | Rabbit | |

| Proprafenone (racemic) | KATP (ATP-sensitive K+ channel) | EC₅₀ (ventricular myocytes) | 4.94 µM | Rabbit | |

| Propafenone (racemic) | Kv, KA, BKCa Channels | Inhibition | Demonstrated | Rat | [6] |

Experimental Protocols

The primary experimental technique used to characterize the binding affinity and electrophysiological effects of compounds like diprafenone on cardiac ion channels is the whole-cell patch-clamp technique .

General Whole-Cell Patch-Clamp Protocol

This technique allows for the measurement of ionic currents across the entire cell membrane of an isolated cardiomyocyte or a cell line heterologously expressing a specific ion channel.

Experimental Workflow:

Experimental workflow for whole-cell patch-clamp analysis.

Key Components of the Protocol:

-

Cell Preparation: Experiments are typically performed on freshly isolated adult ventricular myocytes from animal models (e.g., guinea pig, rabbit) or on human cell lines (e.g., HEK293) stably or transiently expressing the cardiac ion channel of interest (e.g., hNav1.5, hKv1.5).

-

Solutions:

-

External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment. Specific channel blockers (e.g., CdCl₂ to block Ca²⁺ channels when studying Na⁺ currents) are often included to isolate the current of interest.

-

Internal (Pipette) Solution: Mimics the intracellular environment and contains ions such as KCl or CsCl, MgATP, and a pH buffer like HEPES. The choice of ions can help to isolate specific currents (e.g., using Cs⁺ to block K⁺ channels).

-

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit channel opening, closing, and inactivation.

-

For Nav1.5: A holding potential of around -100 mV to -120 mV is used to ensure channels are in the resting state. Depolarizing pulses to various potentials (e.g., -50 mV to +40 mV) are applied to elicit inward sodium currents. Use-dependent block is assessed by applying trains of depolarizing pulses at different frequencies.

-

For Kv Channels: A holding potential of around -80 mV is typical. Depolarizing steps to a range of positive potentials (e.g., -40 mV to +60 mV) are used to activate outward potassium currents.

-

For Cav Channels: A holding potential of around -80 mV is used, with depolarizing pulses to elicit inward calcium currents. The holding potential may be adjusted to -40 mV to inactivate sodium channels.

-

Signaling Pathways and Molecular Interactions

The primary mechanism of action of (R)-Diprafenone is the direct blockade of cardiac ion channels. This interaction is a physical one, where the drug molecule binds to a specific site on the channel protein, thereby inhibiting the flow of ions.

Signaling pathway of (R)-Diprafenone's antiarrhythmic action.

The binding of (R)-Diprafenone to the sodium channel is state-dependent, meaning its affinity for the channel changes depending on whether the channel is in the resting, open, or inactivated state. Like other Class IC antiarrhythmics, it is thought to have a higher affinity for the open and inactivated states. This results in a more pronounced block at higher heart rates (use-dependency), a desirable property for an antiarrhythmic drug.

Conclusion

(R)-Diprafenone is a potent antiarrhythmic agent whose primary mechanism of action is the blockade of cardiac sodium channels. While specific binding affinity data for the (R)-enantiomer across a range of cardiac ion channels is not extensively detailed in the public domain, studies on racemic diprafenone and the enantiomers of its parent compound, propafenone, provide a strong foundation for understanding its electrophysiological effects. The comparable antiarrhythmic activity of the (R) and (S) enantiomers of diprafenone suggests a similar affinity for the sodium channel. Further research is warranted to fully elucidate the specific binding kinetics and affinities of (R)-Diprafenone for Nav, Kv, and Cav channels to refine our understanding of its therapeutic and potential proarrhythmic profile. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of ion channel expression for patch clamp recordings using an inducible expression system in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Diprafenone vs. (S)-Diprafenone: A Stereochemical Dissection of Pharmacological Activity

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the fundamental differences between the (R) and (S) enantiomers of Diprafenone, a potent antiarrhythmic agent. This document outlines their distinct pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Diprafenone, a structural analogue of propafenone, is a chiral molecule existing as two stereoisomers, (R)-Diprafenone and (S)-Diprafenone. While possessing the same chemical formula and connectivity, these enantiomers exhibit significant differences in their three-dimensional arrangement, leading to distinct interactions with biological targets and consequently, divergent pharmacological effects. Understanding these stereospecific differences is paramount for optimizing therapeutic efficacy and minimizing potential adverse effects.

Core Pharmacological Differences: A Tale of Two Enantiomers

The primary distinction between (R)- and (S)-Diprafenone lies in their interaction with beta-adrenoceptors. The (S)-enantiomer is a considerably more potent beta-blocker than its (R)-counterpart. In contrast, their antiarrhythmic activity, which is primarily mediated through the blockade of sodium channels, is largely comparable.

Beta-Adrenoceptor Blockade

Studies have consistently demonstrated the stereoselective binding of Diprafenone enantiomers to beta-adrenoceptors. The (S)-enantiomer exhibits a significantly higher affinity for these receptors, leading to more potent antagonism of the effects of catecholamines like isoprenaline. This enhanced beta-blocking activity of the (S)-enantiomer is a critical consideration in the overall pharmacological profile of racemic Diprafenone.

Antiarrhythmic Activity

The Class 1c antiarrhythmic effects of Diprafenone are attributed to its ability to block fast sodium channels in cardiac myocytes, thereby slowing conduction and prolonging the refractory period. Research indicates that both (R)- and (S)-Diprafenone possess comparable potency in this regard.[1][2][3] This suggests that the chiral center of the molecule has a less pronounced influence on its interaction with the sodium channel compared to the beta-adrenoceptor.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the pharmacological activity of (R)- and (S)-Diprafenone based on available preclinical data.

| Parameter | (S)-Diprafenone | (R)-Diprafenone | Potency Ratio (S/R) | Reference |

| β-Adrenoceptor Affinity (Displacement of (-)-[3H]-CGP-12177) | Higher Affinity | Lower Affinity | 40 - 60 fold more potent | [1] |

| β-Adrenoceptor Antagonist Potency (vs. Isoprenaline) | Higher Potency | Lower Potency | 14 - 40 fold more potent | [1] |

Table 1: Comparison of Beta-Adrenoceptor Activity of (R)- and (S)-Diprafenone

| Parameter | (S)-Diprafenone | (R)-Diprafenone | Observation | Reference |

| Prolongation of Functional Refractory Period | Effective | Effective | No significant difference in potency | [1][3] |

| Sodium Channel Blockade (Class 1 Activity) | Effective | Effective | Equal effects observed | [2] |

Table 2: Comparison of Antiarrhythmic Activity of (R)- and (S)-Diprafenone

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological differences between (R)- and (S)-Diprafenone.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

Objective: To determine the binding affinity of (R)- and (S)-Diprafenone to beta-adrenoceptors in guinea-pig myocardial membranes.

Methodology:

-

Membrane Preparation: Guinea-pig hearts are homogenized in a buffered solution and subjected to centrifugation to isolate the myocardial membrane fraction rich in beta-adrenoceptors.

-

Binding Assay: The membranes are incubated with a fixed concentration of the radiolabeled beta-adrenoceptor antagonist (-)-[3H]-CGP-12177 and varying concentrations of either (R)-Diprafenone or (S)-Diprafenone.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).

Functional Assay for Beta-Adrenoceptor Antagonism in Isolated Atria

Objective: To assess the functional antagonist potency of (R)- and (S)-Diprafenone against the positive inotropic effect of isoprenaline in isolated guinea-pig atria.

Methodology:

-

Tissue Preparation: Guinea-pig atria are isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Isoprenaline Concentration-Response Curve: A cumulative concentration-response curve for the positive inotropic effect of isoprenaline is established.

-

Antagonist Incubation: The atria are then incubated with a fixed concentration of either (R)-Diprafenone or (S)-Diprafenone for a specified period.

-

Second Isoprenaline Curve: A second concentration-response curve for isoprenaline is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift of the isoprenaline concentration-response curve caused by the antagonist is used to calculate its antagonist potency (pA2 value).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Diprafenone enantiomers.

Caption: Beta-Adrenergic Receptor Signaling and (S)-Diprafenone Antagonism

Caption: Workflow for Radioligand Binding Assay

Caption: Chiral Chromatography for Enantiomer Resolution

Conclusion

The pharmacological actions of Diprafenone are a composite of the distinct properties of its (R) and (S) enantiomers. While both contribute to the drug's antiarrhythmic effects through sodium channel blockade, the (S)-enantiomer is predominantly responsible for the beta-blocking activity. This stereospecificity has significant implications for drug development, suggesting that the use of a single, pure enantiomer could potentially lead to a more targeted therapeutic effect with a reduced side-effect profile. Further research into the clinical implications of these stereochemical differences is warranted to fully optimize the therapeutic potential of Diprafenone.

References

- 1. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the stereoisomers of propafenone and diprafenone in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ADME Properties of (R)-Diprafenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (R)-Diprafenone. The information herein is compiled from preclinical data, with a focus on quantitative analysis and experimental methodologies. Given that Diprafenone is an analog of Propafenone, relevant data for Propafenone, particularly its R-enantiomer, is included to provide a more complete predictive profile.

Predicted ADME Profile Summary

The ADME properties of a drug candidate are critical determinants of its clinical efficacy and safety. For (R)-Diprafenone, preclinical studies, primarily in rats, indicate prompt but sustained absorption, rapid and wide distribution, extensive metabolism, and primary excretion through the biliary-fecal route with significant enterohepatic recirculation.

Data Presentation: Quantitative ADME Parameters

The following tables summarize the key quantitative ADME parameters for Diprafenone and its structural analog, Propafenone.

Table 1: Absorption Properties

| Parameter | Value | Species | Notes | Citation |

| Diprafenone Absorption | 50 - 80% | Rat | Following acute oral administration. | [1] |

| Propafenone Bioavailability | 3.4% (150 mg tablet) | Human | Exhibits a significant, saturable first-pass effect. | [2][3] |

| 10.6% (300 mg tablet) | Human | Bioavailability is dose-dependent. | [2][3] | |

| ~70% | Human | In patients with severe liver dysfunction. | [2][4] | |

| Time to Peak Plasma (Tmax) | Plateau up to 5-6 h | Rat | For Diprafenone after oral dosing. | [1] |

| ~3.5 hours | Human | For Propafenone immediate-release tablets. | [2] | |

| Effect of Food | Increases bioavailability | Human | For Propafenone. | [5] |

Table 2: Distribution Properties

| Parameter | Value | Species | Notes | Citation |

| Volume of Distribution (Vd) | 4 - 5 L/kg | Rat | For Diprafenone. | [1] |

| Plasma Protein Binding | ~90% (in vitro) | Rat, Dog, Human | For Propafenone. | [6] |

| 69 - 88% (in vivo) | Rat | For Propafenone. | [6] | |

| 77 - 89% (in vivo) | Human | For Propafenone. | [6] | |

| 97% | Not Specified | For Propafenone, primarily to alpha-1-acid glycoprotein. | [7][8] | |

| Tissue Distribution | Highest levels in the lung | Rat | For Diprafenone after intravenous administration. | [1] |

Table 3: Metabolism Properties

| Parameter | Value | Species | Notes | Citation |

| Metabolism Rate | Rapid and quantitative | Rat | For Diprafenone. | [1] |

| Metabolic Site | Liver (extensive) | Human | For Propafenone. | [2][8] |

| Metabolic Pathways | 5-hydroxylation | Human | Major pathway for Propafenone, mediated by CYP2D6. | [4][9] |

| N-depropylation | Human | Forms norpropafenone, mediated by CYP3A4 and CYP1A2. | [4][9] | |

| Stereoselectivity | R-enantiomer cleared faster | Human | For Propafenone, via the 5-hydroxylation pathway. | [4][7] |

| Half-life (t½) | 0.2 h (α-phase, IV) | Rat | For Diprafenone plasma radioactivity. | [1] |

| 1.5 h (β-phase, IV) | Rat | For Diprafenone plasma radioactivity. | [1] | |

| 6 - 8 h (β-phase, Oral) | Rat | For Diprafenone plasma radioactivity. | [1] | |

| 2 - 10 hours | Human | For Propafenone in extensive metabolizers. | [4] |

Table 4: Excretion Properties

| Parameter | Value | Species | Notes | Citation |

| Total Excretion (48h) | ~95% (IV admin) | Rat | For [3H]-Diprafenone. | [1] |

| Route of Excretion | Urine: 20% | Rat | For [3H]-Diprafenone after IV administration. | [1] |

| Feces: 75% | Rat | For [3H]-Diprafenone after IV administration. | [1] | |

| Biliary Excretion | Significant | Rat | Primary origin of fecal excretion for Diprafenone. | [1] |

| Enterohepatic Cycling | Extensive | Rat | Reabsorption of biliary-excreted radioactivity observed. | [1] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of ADME studies. Below are representative protocols for key assays used to determine the parameters listed above.

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral and intravenous administration in rats, similar to the study performed for Diprafenone.[1]

-

Animal Model : Male Sprague-Dawley rats (225-275 g) are used. Animals are acclimatized for at least one week prior to the study.[10]

-

Dosing Formulation : The test compound (e.g., ³H-labeled Diprafenone) is dissolved in a suitable vehicle (e.g., water or saline) for both oral (PO) and intravenous (IV) administration.

-

Administration :

-

IV Group : Animals receive a single bolus injection of the compound (e.g., 3 mg/kg) via the tail vein.

-

PO Group : Animals receive a single dose (e.g., 9 mg/kg) via oral gavage.

-

-

Sample Collection :

-

Blood samples (~200 µL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[4]

-

Plasma is separated by centrifugation (e.g., 10,000 x g for 5 min at 4°C).

-

-

Sample Analysis :

-

The concentration of the parent drug and/or total radioactivity in plasma samples is quantified using a validated analytical method, such as LC-MS/MS or liquid scintillation counting for radiolabeled compounds.

-

-

Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

This in vitro assay predicts hepatic clearance by measuring the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.

-

Materials : Pooled liver microsomes (human or rat), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.[1][2]

-

Reaction Preparation :

-

A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

The test compound is added to the mixture at a final concentration (e.g., 1 µM).

-

-

Incubation :

-

The mixture is pre-warmed to 37°C.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

-

Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]

-

Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis : Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis : The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

This assay determines the fraction of a drug that is unbound to plasma proteins and thus is free to distribute to tissues and interact with targets.

-

Materials : Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 12-14 kDa MWCO), plasma (human or rat), phosphate-buffered saline (PBS, pH 7.4), and test compound.[7][12]

-

Procedure :

-

The test compound is added to plasma to achieve the desired final concentration.

-

The plasma containing the compound (~300 µL) is added to the sample chamber of the RED device.

-

An equal volume of PBS (~500 µL) is added to the buffer chamber.

-

-

Equilibration : The device is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[8]

-

Sampling : After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching : The plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma to ensure comparable matrix effects during analysis.

-

Analysis : The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation : The percent unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

Visualizations: Pathways and Workflows

The following diagrams illustrate key ADME processes relevant to (R)-Diprafenone.

Caption: Predicted metabolic pathway of (R)-Diprafenone based on its analog, Propafenone.

Caption: General experimental workflow for an in vivo ADME study in a rodent model.

Caption: Diagram of enterohepatic circulation, a key pathway for (R)-Diprafenone.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 4. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bioivt.com [bioivt.com]

- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. enamine.net [enamine.net]

Molecular Targets of (R)-Diprafenone in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Diprafenone is a potent antiarrhythmic agent, structurally related to propafenone, that exerts its effects on cardiomyocytes by interacting with a variety of molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and assessing its potential side effects. This technical guide provides a comprehensive overview of the known molecular targets of (R)-Diprafenone and its parent compound, propafenone, in heart muscle cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Primary Molecular Targets and Quantitative Data

The primary pharmacological effects of (R)-Diprafenone in cardiomyocytes are mediated through its interaction with ion channels and adrenergic receptors. The following tables summarize the quantitative data available for these interactions.

Table 1: Interaction of Diprafenone and its Enantiomers with Beta-Adrenoceptors

| Compound | Tissue/Receptor Subtype | K_i (nmol/L) | Potency Comparison | Reference |

| (-)-Diprafenone | Rat Ventricle (predominantly β1) | 6.6 | ~4 times more potent than (+)-enantiomer | [1] |

| (+)-Diprafenone | Rat Ventricle (predominantly β1) | ~26.4 (inferred) | [1] | |

| (-)-Diprafenone | Rat Lung (predominantly β2) | Lower than in ventricle | Low β2-selectivity | [1] |

| (+)-Diprafenone | Rat Lung (predominantly β2) | Lower than in ventricle | Low β2-selectivity | [1] |

Table 2: Effects of Propafenone Enantiomers on Cardiac Sodium Channels

| Compound (Concentration) | Cell Type | Parameter | Effect | Reference |

| (R)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Steady-state inactivation (E_0.5) | Shift to -85.0 ± 3.1 mV (Control: -70.8 ± 2.9 mV) | [2] |

| (S)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Steady-state inactivation (E_0.5) | Shift to -91.9 ± 1.7 mV | [2] |

| (R)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Recovery from inactivation (τ at -90 mV) | Prolonged to 46.5 ± 14.3 s (Control: 38 ± 15 ms) | [2] |

| (S)-Propafenone (10 µM) | Guinea Pig Ventricular Cells | Recovery from inactivation (τ at -90 mV) | Prolonged to 74.2 ± 37.9 s | [2] |

| (R)-Propafenone (3 x 10⁻⁶ mol/L) | Langendorff-perfused Guinea Pig Heart | His bundle conduction | +79% ± 27% | [3] |

| (S)-Propafenone (3 x 10⁻⁶ mol/L) | Langendorff-perfused Guinea Pig Heart | His bundle conduction | +69% ± 9% | [3] |

Note: (R)- and (S)-propafenone show equal effects on sodium channel-dependent antiarrhythmic class 1 activity.[3]

Table 3: Effects of Propafenone on Cardiac Potassium Channels

| Compound | Channel Type | Cell Type | IC_50 / ED_50 | Reference |

| Propafenone | I_k (delayed rectifier) | Rabbit Atrial Myocytes | 0.76 µM | [4] |

| Propafenone | I_to (transient outward) | Rabbit Atrial Myocytes | 5.91 µM | [4] |

| Propafenone | I_k1 (inward rectifier) | Rabbit Atrial Myocytes | 7.10 µM | [4] |

| Propafenone | I_K(ATP) | Rabbit Atrial Myocytes | ED_50 = 1.26 ± 0.17 µM | [5] |

| Propafenone | I_K(ATP) | Rabbit Ventricular Myocytes | ED_50 = 4.94 ± 0.59 µM | [5] |

Table 4: Effects of Propafenone on Cardiac Calcium Channels

| Compound | Channel Type | Cell Type | IC_50 | Reference |

| Propafenone | I_Ca (inward calcium current) | Guinea Pig Ventricular Myocytes | 1.5 x 10⁻⁶ M | [6][7] |

Signaling Pathways and Mechanisms of Action

(R)-Diprafenone's molecular interactions translate into broader effects on cardiomyocyte signaling and electrophysiology.

Sodium Channel Blockade

As a class Ic antiarrhythmic agent, a primary mechanism of action for diprafenone is the blockade of fast sodium channels in cardiomyocytes.[8][9] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[10] Diprafenone has been shown to reduce the likelihood of Na+ channel opening and, uniquely, to shorten the mean open time of the channels that are not blocked.[11] This suggests a potential receptor-mediated facilitation of the transition from the open to the inactivated state.[11]

Figure 1. Mechanism of (R)-Diprafenone action on the cardiac sodium channel.

Beta-Adrenergic Receptor Blockade

(R)-Diprafenone exhibits beta-blocking properties, with its (-)-enantiomer being more potent.[1] This action antagonizes the effects of catecholamines like norepinephrine on the heart. By blocking beta-1 adrenoceptors, (R)-Diprafenone can reduce heart rate and myocardial contractility. This is a secondary mechanism that contributes to its antiarrhythmic effect, particularly in conditions of high sympathetic tone.[10]

Figure 2. Beta-adrenergic signaling pathway and its inhibition by (R)-Diprafenone.

Modulation of Potassium and Calcium Channels

Propafenone, and by extension diprafenone, also affects potassium and calcium channels, which contributes to its overall electrophysiological profile. The blockade of various potassium currents can prolong the repolarization phase of the action potential.[4][10] The inhibition of the inward calcium current leads to a reduction in the plateau phase of the action potential and can contribute to a negative inotropic effect.[6][7]

Experimental Protocols

The data presented in this guide were obtained through a variety of established experimental techniques. Below are detailed methodologies for the key experiments cited.

Patch-Clamp Electrophysiology

-

Objective: To measure the effects of (R)-Diprafenone on ion channel currents in single cardiomyocytes.

-

Methodology:

-

Cell Isolation: Cardiomyocytes are isolated from animal models (e.g., neonatal rats, guinea pigs, rabbits) by enzymatic digestion.

-

Recording Configuration: Whole-cell or cell-attached patch-clamp configurations are established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., I_Na, I_Ca, I_K).

-

Drug Application: (R)-Diprafenone is applied to the cell via the bath solution or through the patch pipette at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as current amplitude, kinetics of activation and inactivation, and dose-response relationships (IC_50/ED_50).

-

-

Experimental Workflow:

Figure 3. Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (K_i) of (R)-Diprafenone for specific receptors, such as beta-adrenoceptors.

-

Methodology:

-

Membrane Preparation: A tissue of interest (e.g., rat ventricle or lung) is homogenized, and the cell membrane fraction is isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol for beta-adrenoceptors) and varying concentrations of the unlabeled competitor drug ((R)-Diprafenone).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC_50 (concentration of drug that inhibits 50% of specific binding) is determined. The K_i is then calculated from the IC_50 using the Cheng-Prusoff equation.

-

-

Experimental Workflow:

Figure 4. Workflow for radioligand binding assays.

Conclusion

(R)-Diprafenone's antiarrhythmic effects in cardiomyocytes are the result of a complex interplay with multiple molecular targets. Its primary action is the blockade of cardiac sodium channels, characteristic of class Ic antiarrhythmics. Additionally, its beta-adrenergic receptor antagonism and modulation of potassium and calcium channels contribute to its overall clinical profile. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the pharmacology of (R)-Diprafenone and the development of more targeted antiarrhythmic therapies.

References

- 1. Characterization of the beta-adrenoceptor blocking property of diprafenone in rats: stereoselective interaction, subtype specificity, and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of propafenone on calcium currents in single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of propafenone on calcium currents in single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 11. Block of single cardiac Na+ channels by antiarrhythmic drugs: the effect of amiodarone, propafenone and diprafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Diprafenone Enantiomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprafenone is a chiral anti-arrhythmic agent, structurally related to propafenone. As with many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods for the separation and quantification of individual enantiomers is crucial for pharmaceutical research, development, and quality control. This document provides a detailed protocol for the chiral separation of diprafenone enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).

Due to the limited availability of direct chiral separation data for diprafenone, this application note presents a method adapted from well-established protocols for its close structural analog, propafenone. This method serves as an excellent starting point and can be optimized for specific requirements.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica gel). When a racemic mixture of an analyte is passed through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes of varying stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in resolving a wide range of chiral compounds.

Experimental Protocols

This section details the recommended methodology for the chiral separation of diprafenone enantiomers.

Recommended HPLC Method

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

A summary of the recommended chromatographic conditions is provided in the table below.

| Parameter | Recommended Condition |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of racemic diprafenone in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25 °C and the UV detection wavelength to 254 nm.

-

Inject 10 µL of the prepared diprafenone sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Expected Results and Data Presentation

The described method is expected to provide a baseline separation of the (R)- and (S)-enantiomers of diprafenone. The following table summarizes typical quantitative data obtained for the separation of propafenone enantiomers, which can be used as a reference for diprafenone.

| Enantiomer | Retention Time (t R ) (min) | Tailing Factor (T f ) | Resolution (R s ) |

| Enantiomer 1 | ~ 8.5 | ~ 1.1 | > 2.0 |

| Enantiomer 2 | ~ 10.2 | ~ 1.2 |

Note: The elution order of the enantiomers should be determined using a standard of a single, pure enantiomer.

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of diprafenone enantiomers by HPLC.

Caption: Workflow for the chiral HPLC separation of Diprafenone enantiomers.

Method Optimization

The provided method is a robust starting point. However, for optimal resolution and shorter analysis times, the following parameters can be adjusted:

-

Mobile Phase Composition: The ratio of n-hexane to 2-propanol can be varied. Increasing the percentage of 2-propanol will generally decrease retention times, while a lower percentage will increase retention and may improve resolution. The concentration of the basic modifier (diethylamine) can also be optimized to improve peak shape.

-

Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will lengthen the run time.

-

Column Temperature: Temperature can affect the selectivity of the chiral separation. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C) to determine the optimal condition.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of diprafenone enantiomers by HPLC using a polysaccharide-based chiral stationary phase. By adapting a well-established method for the structurally similar compound propafenone, researchers are provided with a strong starting point for method development and validation. The detailed experimental protocol, expected data, and workflow diagram offer a practical guide for scientists in the pharmaceutical industry.

Application Notes and Protocols for the Isolation of (R)-Diprafenone from a Racemic Mixture

Introduction

Diprafenone is a chiral antiarrhythmic agent belonging to the class Ic antiarrhythmics. Like its analogue propafenone, it exists as a pair of enantiomers, (R)-Diprafenone and (S)-Diprafenone. While both enantiomers exhibit comparable antiarrhythmic activity by blocking sodium channels, the (S)-enantiomer possesses significantly greater β-adrenoceptor blocking activity.[1] This differential pharmacology necessitates the isolation and study of the individual enantiomers to better understand their therapeutic effects and potential side effects. The development of stereoselective analytical methods is crucial for the pharmaceutical industry to ensure the quality and efficacy of chiral drugs.

These application notes provide a detailed protocol for the analytical-scale separation of (R)-Diprafenone from its racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Pharmacological Significance of Chiral Separation

The differential pharmacological activities of Diprafenone enantiomers underscore the importance of their separation. The (S)-enantiomer is a potent β-blocker, a property that can contribute to side effects in some patients. In contrast, both the (R) and (S) enantiomers exhibit similar potency in their primary antiarrhythmic function. Therefore, the isolation of (R)-Diprafenone allows for the investigation of a more specific antiarrhythmic agent with potentially reduced β-blocking side effects.

Chiral Separation Protocol via HPLC